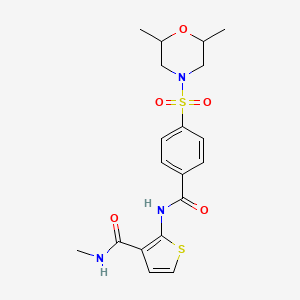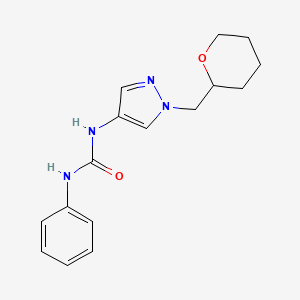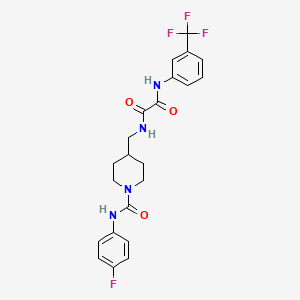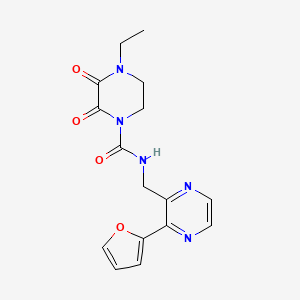
4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazine ring, a furan ring, and a piperazine ring . Pyrazines are an important class of pharmacophores because of their versatility in pharmacological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The standard way to write the simplified chemical formula for an organic molecule is to put the symbol for carbon first, followed by the number of carbon atoms in the molecule .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrazine derivatives have been recognized for their antimicrobial properties, including antibacterial , antifungal , and antimycobacterial activities . The furan and pyrazinyl substituents in the compound may contribute to its potential as a treatment against various microbial infections by disrupting microbial cell walls or interfering with essential enzymes.
Anticancer Potential
The structure of this compound suggests it could be explored for anticancer properties. Pyrazine derivatives like bortezomib have been used in cancer therapy . The compound’s ability to intercalate with DNA or inhibit key regulatory enzymes could make it a candidate for targeted cancer treatments.
Neuroprotective Effects
Some pyrazine derivatives have shown neuroprotective effects against neurodegenerative diseases. They can protect neuronal cells from apoptosis and oxidative stress, which are common pathways in neurodegeneration . This compound could be studied for its efficacy in preventing or slowing down the progression of such diseases.
Anti-Diabetic Activity
Pyrazine derivatives like glipizide are known for their anti-diabetic effects by influencing insulin release or glucose metabolism . The compound could be investigated for its potential to act as an oral hypoglycemic agent.
Diuretic Properties
Compounds like amiloride, which is a pyrazine derivative, have been used as diuretics . Research into the diuretic properties of this compound could lead to new treatments for conditions like hypertension and edema.
Anti-Inflammatory and Analgesic Effects
Pyrazine derivatives have been documented to exhibit anti-inflammatory and analgesic properties . The compound could be beneficial in managing pain and inflammation, possibly by inhibiting the synthesis of pro-inflammatory cytokines or modulating pain receptors.
Perfumery and Food Industry Applications
While not directly related to pharmacology, pyrazine derivatives are also important in the perfumery and food industries due to their distinct aromatic properties . This compound could be explored for its flavor or fragrance-enhancing capabilities.
Agricultural Chemicals
Pyrazine derivatives like thionazine have been used as insecticides and nematicides . Investigating this compound’s potential as an agricultural chemical could lead to the development of new pesticides or soil treatments.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. Pyrazine derivatives are known to possess numerous noteworthy pharmacological effects , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other pyrazine derivatives . This could involve binding to the target, altering its function, and triggering downstream effects.
Biochemical Pathways
The compound may affect various biochemical pathways due to the versatility of pyrazine-based drugs . The specific pathways affected would depend on the compound’s targets and mode of action.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the diverse biological activities of pyrazine-based drugs , the compound could potentially have a wide range of effects.
Propriétés
IUPAC Name |
4-ethyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-2-20-7-8-21(15(23)14(20)22)16(24)19-10-11-13(18-6-5-17-11)12-4-3-9-25-12/h3-6,9H,2,7-8,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKTLZOGIVZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

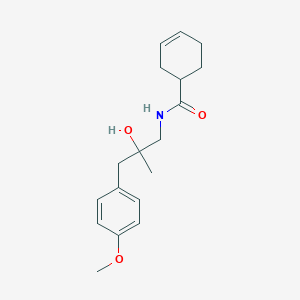
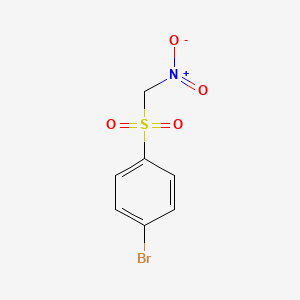
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

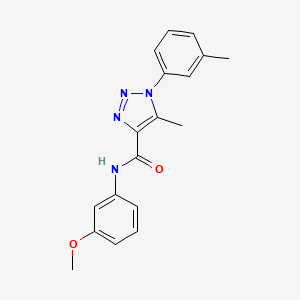
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2794397.png)
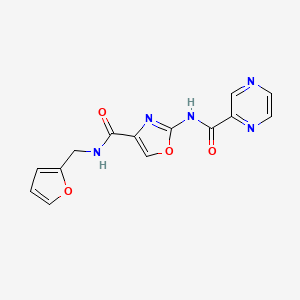
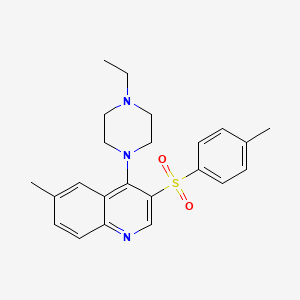
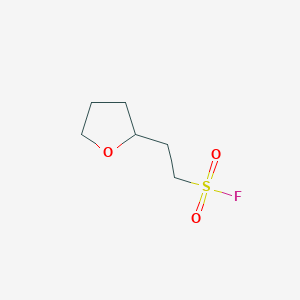
![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)
